N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(dimethylamino)ethylamine, commonly referred to in literature as BD1047, is a chemical compound that has garnered attention for its potential pharmacological properties, particularly in relation to the sigma receptor system. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a dimethylamino moiety, contributing to its biological activity.
BD1047 is synthesized from various precursors through multiple chemical reactions. The synthesis often involves the use of metal-catalyzed reactions and other organic synthesis techniques to achieve the desired molecular structure. Research articles and patents provide detailed methodologies for its synthesis and applications in medicinal chemistry.
BD1047 is classified as a sigma receptor ligand, specifically targeting sigma-1 receptors. These receptors are implicated in various neurological processes and are considered potential targets for treating conditions such as depression and anxiety.
The synthesis of N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(dimethylamino)ethylamine typically involves several key steps:
Technical details often include the use of solvents like dimethylformamide or toluene under controlled temperature conditions to optimize yields and minimize byproducts .
The molecular structure of N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(dimethylamino)ethylamine can be depicted as follows:
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry, which confirm its identity and purity .
BD1047 participates in various chemical reactions that highlight its reactivity:
Technical details of these reactions often involve kinetic studies and binding affinity measurements using radiolabeled ligands.
The mechanism of action for N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(dimethylamino)ethylamine primarily revolves around its interaction with sigma-1 receptors:
Experimental data support the hypothesis that BD1047 acts as a partial agonist at sigma-1 receptors, providing therapeutic effects without significant neurotoxicity .
Relevant analyses include melting point determination and solubility tests in various solvents .
N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(dimethylamino)ethylamine has several notable applications in scientific research:
The synthesis of N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(dimethylamino)ethylamine (BD-1047) employs a reductive amination strategy as the core reaction pathway. This method involves the condensation of 2-(3,4-dichlorophenyl)ethylamine with N-methyl-2-(dimethylamino)acetaldehyde under reducing conditions, typically using sodium cyanoborohydride (NaBH₃CN) as the reducing agent. The reaction proceeds through an imine intermediate that is subsequently reduced to the tertiary amine linkage characteristic of BD-1047 [7] [8].
For the dihydrobromide salt (CAS 138356-21-5), the free base (CAS 138356-20-4) is treated with hydrobromic acid, yielding a crystalline solid with enhanced stability for pharmacological applications. Key derivatives focus on modifications to the ethylamine linker or the dichlorophenyl moiety. For example, replacing the terminal dimethylamino group with a piperazine ring yields the analog BD-1063 (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine), which exhibits higher σ₁-receptor selectivity but reduced σ₂ affinity compared to BD-1047 [8].
Critical Synthetic Parameters:
The structural identity of BD-1047 is confirmed through a multimodal spectroscopic approach:
Table 1: Spectroscopic Signatures of BD-1047
Technique | Key Assignments | Structural Inference |
---|---|---|
¹H NMR | δ 2.50 (s, 6H); δ 2.95 (s, 3H) | -N(CH₃)₂ and -N-CH₃ groups |
ESI-MS | m/z 275.1 [M+H]⁺; m/z 230.0 [M−N(CH₃)₂]⁺ | Molecular mass; cleavage pattern |
IR | 2790 cm⁻¹ (C-N); 1580 cm⁻¹ (C=C); 740 cm⁻¹ (C-Cl) | Amine stretch; aromatic; haloaryl |
BD-1047 belongs to a class of dichlorophenyl-ethylamine derivatives optimized for sigma (σ) receptor antagonism. Its structural analogs exhibit variations in three key regions:1. Aryl Modifications:- Replacement of 3,4-dichlorophenyl with 4-phenylbutyl (e.g., Rimcazole) reduces σ₁ affinity by 10-fold [3].- Methylenedioxy analogs (e.g., Panamesine) enhance lipophilicity but decrease metabolic stability.
Table 2: Pharmacological Profiles of Sigma Receptor Ligands
Compound | σ₁ Ki (nM) | σ₂ Ki (nM) | σ₁/σ₂ Selectivity | Key Structural Features |
---|---|---|---|---|
BD-1047 | 0.93 [5] | 47 [5] | 50.5 | Dichlorophenyl-ethylamine linker |
BD-1063 | 1.2 [8] | 94 [8] | 78.3 | Piperazine terminus |
Rimcazole | 17 [3] | 420 [3] | 24.7 | Phenylbutyl spacer |
Haloperidol | 2.1 [5] | 32 [5] | 15.2 | 4-Fluorophenyl piperidine |
Functional Implications:
Despite the presence of rotatable bonds (e.g., C-N in the ethylamine chain), BD-1047 lacks chiral centers due to its symmetrical N,N-dimethyl terminus. This contrasts with piperazine-based analogs like BD-1063, which may adopt chair conformations influencing receptor docking.
Conformational Constraints:
Impact on Receptor Engagement:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7